4-Nitrobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

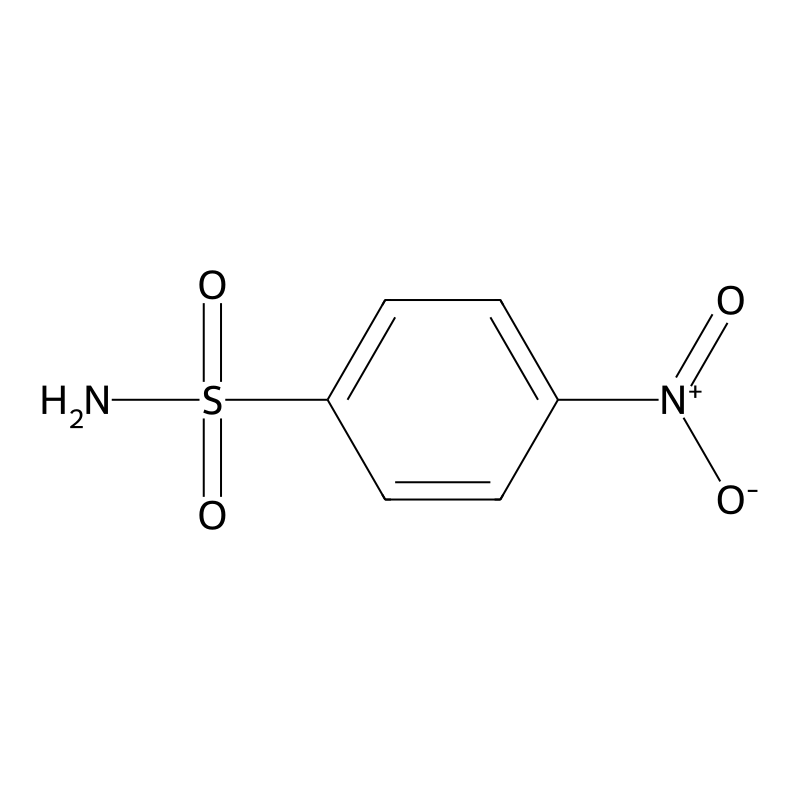

4-Nitrobenzenesulfonamide is an organic compound characterized by the molecular formula . It features a nitro group () and a sulfonamide group () attached to a benzene ring. This compound is known for its role as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and as a protecting group in peptide synthesis. Its unique structure grants it distinct chemical properties that are exploited in various

As mentioned earlier, 4-NBS acts as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination. The detailed mechanism involves the following steps []:

- Activation of 4-NBS: The copper(I) catalyst weakens the S-N bond in 4-NBS, leading to the formation of a reactive copper-nitrene complex.

- Catalytic cycle: The copper-nitrene complex inserts into the double bond of the alkene, forming a three-membered aziridine ring.

- Regeneration of the catalyst: The aziridine product releases the copper catalyst, which can then react with another molecule of 4-NBS to continue the catalytic cycle.

4-NBS can pose certain safety hazards:

- Skin and eye irritant: It can cause irritation upon contact with skin and eyes [].

- Suspected respiratory irritant: Inhalation may irritate the respiratory tract.

- Potential environmental hazard: Due to its aromatic nitro group, it's advisable to handle 4-NBS with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and dispose of waste according to recommended procedures [].

Organic Synthesis:

- Asymmetric Alkene Aziridination: 4-NBS serves as a nitrene source in a one-pot procedure for copper(I)-catalyzed asymmetric alkene aziridination. This reaction allows for the efficient formation of aziridines, which are valuable building blocks in organic synthesis. Source: Sigma-Aldrich product page for 4-Nitrobenzenesulfonamide:

Coordination Chemistry:

- Formation of Molecular Complexes: 4-NBS reacts with diazacrown ethers, specifically N,N′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane, to form molecular complexes. These complexes have potential applications in various areas, including catalysis and material science, but further research is needed to understand their specific properties and functionalities. Source: Sigma-Aldrich product page for 4-Nitrobenzenesulfonamide:

- Acylation Reactions: It can be acylated using carboxylic acid anhydrides, leading to the formation of N-acyl derivatives. This process is facilitated by bases such as potassium carbonate under solvent-free conditions, yielding high-purity products .

- Peptide Synthesis: The compound acts as a protecting group for carboxylic acids during peptide chain elongation, demonstrating stability under standard peptide synthesis conditions such as Fmoc chemistry .

- Aziridination: It serves as a nitrene source in copper(I)-catalyzed asymmetric aziridination of alkenes, showcasing its utility in synthesizing nitrogen-containing heterocycles .

4-Nitrobenzenesulfonamide exhibits significant biological activity, particularly as an antibacterial agent. It has been investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis pathways. This mechanism is akin to that of sulfonamide antibiotics, which are known to mimic para-aminobenzoic acid, a substrate necessary for bacterial growth .

The synthesis of 4-nitrobenzenesulfonamide can be achieved through several methods:

- From 4-Chloroaniline: A common synthetic route involves the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride in the presence of bases like sodium bicarbonate. This method yields high purity and good yields under solvent-free conditions .

- Using Sulfonyl Chlorides: Another approach involves treating an amine with 4-nitrobenzenesulfonyl chloride, enabling the formation of sulfonamides effectively.

- Modification of Existing Compounds: Various derivatives can be synthesized by modifying 4-nitrobenzenesulfonamide through acylation or other functional group transformations .

The applications of 4-nitrobenzenesulfonamide are diverse:

- Pharmaceuticals: It is utilized in drug development, particularly in synthesizing antibacterial compounds.

- Chemical Synthesis: Its role as a reagent in organic synthesis makes it valuable for creating complex molecules.

- Research: The compound is frequently used in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies .

Studies on the interactions of 4-nitrobenzenesulfonamide with various biological systems have shown its potential impact on enzyme inhibition and metabolic pathways. Its ability to form complexes with biomolecules has been explored, particularly in relation to its antibacterial properties. Furthermore, research indicates that its interactions can vary significantly depending on the substituents present on the benzene ring and the conditions under which reactions are conducted .

4-Nitrobenzenesulfonamide shares similarities with other sulfonamide compounds but possesses unique characteristics due to its nitro substitution. Below are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulfanilamide | Lacks nitro group; primarily used as an antibiotic. | |

| 4-Aminobenzenesulfonamide | Contains amino group instead of nitro; used similarly in pharmaceuticals. | |

| 3-Nitrobenzenesulfonamide | Nitro group at different position; affects reactivity and biological activity. |

The presence of the nitro group in 4-nitrobenzenesulfonamide enhances its electron-withdrawing ability, making it more reactive compared to other sulfonamides without this substituent. This unique feature allows for greater versatility in synthetic applications and biological interactions .

Early Synthesis and Structural Characterization

4-Nitrobenzenesulfonamide was first synthesized in the mid-20th century through the sulfonation of nitrobenzene followed by amidation. Early studies focused on its crystallographic properties, revealing a monoclinic crystal system with hydrogen-bonded networks that stabilize its solid-state structure. The compound’s melting point ($$178–180^\circ \text{C}$$) and solubility profile ($$606.6 \, \text{mg/L}$$ in water at $$15^\circ \text{C}$$) were established during this period, laying the groundwork for its application in solution-phase reactions.

Evolution in Synthetic Chemistry

The 1990s marked a turning point with Tohru Fukuyama’s pioneering work on sulfonamide-mediated alkylation. 4-Nitrobenzenesulfonamide gained prominence as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination, enabling the synthesis of chiral amines with high enantiomeric excess. Subsequent advancements in solid-phase synthesis further expanded its utility, particularly in the construction of polyamine scaffolds and peptidomimetics.

IUPAC Naming and Common Synonyms

4-Nitrobenzenesulfonamide represents a fundamental aromatic sulfonamide compound characterized by the systematic International Union of Pure and Applied Chemistry naming convention [1] [2]. The IUPAC name "4-nitrobenzenesulfonamide" precisely describes the molecular structure, indicating a benzenesulfonamide core with a nitro group positioned at the para (4-position) relative to the sulfonamide functional group [1] [3].

The compound is extensively recognized through numerous common synonyms that reflect various naming conventions and historical usage patterns [2] [4]. The most frequently employed synonyms include para-nitrobenzenesulfonamide, which emphasizes the para positioning of the nitro substituent [1] [2]. Additional widely accepted designations encompass 4-nitrobenzolesulfamide, para-nitrophenylsulfonamide, and 4-nitrobenzenesulphonamide, the latter representing the British spelling convention [2] [5].

Systematic chemical nomenclature also recognizes the compound as benzenesulfonamide, 4-nitro-, which follows the Chemical Abstracts Service indexing format [1] [2]. Alternative designations such as 4-nitro-benzenesulfonamide and 4-nitrobenzene-1-sulfonamide provide additional specificity regarding the substitution pattern [2] [3]. The historical designation "nosylamide" represents a condensed nomenclature form occasionally encountered in specialized literature [2] [4].

| Naming Convention | Designation |

|---|---|

| IUPAC Name | 4-nitrobenzenesulfonamide |

| Common Name | para-Nitrobenzenesulfonamide |

| Alternative IUPAC | 4-nitrobenzene-1-sulfonamide |

| Chemical Abstracts Service | Benzenesulfonamide, 4-nitro- |

| British Spelling | 4-nitrobenzenesulphonamide |

| Historical Name | Nosylamide |

Chemical Identifiers

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant